Hexobarbital is a short-acting barbiturate hypnotic. [] While it has been used clinically for its sedative and hypnotic properties, its primary role in scientific research stems from its utility as a model compound in various fields, particularly in studies of drug metabolism and enzyme activity. This analysis focuses on these research applications, excluding information related to drug use, dosage, and side effects.
Hexobarbital is a barbiturate derivative primarily used as a sedative and anesthetic. It is classified under the category of central nervous system depressants, functioning as a hypnotic agent. Hexobarbital is notable for its application in the Hexobarbital Sleep Test, which assesses metabolic rates in rodents and has implications for research on post-traumatic stress disorder and the effects of toxic substances on sleep patterns .
Hexobarbital is synthesized from barbituric acid and is classified as a sedative-hypnotic drug. It falls within the broader class of barbiturates, which are known for their ability to induce sleep and manage anxiety. Other classifications include its categorization as a controlled substance due to its potential for abuse and dependence .
Hexobarbital can be synthesized through various methods:
These methods highlight the versatility in synthesizing hexobarbital, allowing for variations depending on available reagents and desired yields.
Hexobarbital has a molecular formula of and a molar mass of approximately . Its structure includes a barbituric acid core modified with cyclohexyl groups. Key structural data include:
The compound exists as a racemic mixture, indicating the presence of both enantiomers .
Hexobarbital undergoes several chemical reactions, particularly in its metabolic pathways:
These reactions illustrate hexobarbital's complex biochemical behavior and potential interactions within biological systems.
Hexobarbital acts primarily by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) at GABA_A receptors in the central nervous system. This action leads to increased neuronal inhibition, resulting in sedation and hypnosis. The drug's efficacy is influenced by its stereochemistry; different enantiomers may exhibit varying degrees of potency and duration of action .
Hexobarbital exhibits several notable physical properties:
Chemical properties include its reactivity with acids and bases, leading to various derivatives that may have altered pharmacological effects .
Hexobarbital is utilized primarily in research settings:
Hexobarbital (chemical formula: C₁₂H₁₆N₂O₃) emerged from foundational work on barbituric acid by Nobel laureate Adolf von Baeyer in 1864. Its synthesis was a direct result of systematic modifications to the barbiturate core structure. In 1932, German pharmacologists Heinrich Weese and Heinrich Schärpf at IG Farbenindustrie successfully synthesized hexobarbital by introducing a methyl group at the N1 position and a cyclohexenyl ring at C5 of the barbituric acid scaffold. This structural innovation conferred two critical properties: rapid onset and short duration of action, distinguishing it from longer-acting predecessors like barbital (Veronal) [4] [8].
The compound was patented and marketed by Bayer under the trade name Evipan in Germany, while its sodium salt (Evipal) was commercialized in the United States by Winthrop Chemical Company. Early pharmacological studies demonstrated its unique profile:
Table 1: Key Properties of Early Barbiturate Anesthetics [1] [5] [8]
Compound | Year Introduced | Structural Features | Onset/Duration |
---|---|---|---|
Barbital | 1903 | Diethyl at C5 | Slow/Long (6–12 hr) |
Phenobarbital | 1912 | Phenyl at C5 | Intermediate |
Hexobarbital | 1932 | N1-methyl, Cyclohexenyl | Rapid/Short (15–30 min) |
Thiopental | 1934 | Sulfur at C2 | Ultrashort (5–10 min) |
Hexobarbital revolutionized intravenous anesthesia upon its clinical introduction. John S. Lundy at the Mayo Clinic pioneered its use in 1934, establishing protocols for balanced anesthesia. Its applications included:
Compared to inhaled ether or chloroform, hexobarbital offered superior controllability and reduced flammability risk. However, limitations became apparent:
By 1935, hexobarbital was largely supplanted by thiopental, whose sulfur substitution provided faster hepatic clearance and smoother induction. Hexobarbital's legacy persisted in pharmacology through the Hexobarbital Sleep Test (HST), a rodent model quantifying hepatic microsomal enzyme activity by measuring anesthesia duration [4] [5] [8].
Hexobarbital's history is inextricably linked to Nazi medical atrocities during World War II. Documentation from the Nuremberg Trials (1946–1947) revealed its use in unethical experiments:
Table 2: Documented Misuse of Hexobarbital in WWII Concentration Camps [3] [6]
Camp | Experiment | Perpetrators | Purpose |
---|---|---|---|
Buchenwald | Anesthetic testing in amputations | SS physicians | Assess surgical tolerance without consent |
Ravensbrück | Toxicity studies | Herta Oberheuser (convicted) | Determine lethal doses |
Auschwitz | "Brainwashing" with barbiturates/mescaline | Josef Mengele | Interrogation techniques |
IG Farbenindustrie (Bayer's parent company) supplied hexobarbital to camps and participated in prisoner procurement. A recovered Auschwitz correspondence negotiated prices per prisoner: "We confirm your response, but consider the price of 200 marks per woman too high. We propose paying no more than 170 marks..." [3] [6]. These actions exemplified the perversion of medical science under Nazi ideology, where prisoners were reduced to expendable test subjects. Post-war, these violations catalyzed the Nuremberg Code (1947), establishing foundational principles for informed consent and avoidance of unnecessary suffering in human research [3] [6].
Table 3: Chemical Properties and Key Identifiers of Hexobarbital [5] [10]
Property | Value |
---|---|
IUPAC Name | 5-(Cyclohex-1-en-1-yl)-1,5-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione |
CAS Registry | 56-29-1 (acid) / 50-09-9 (sodium) |
Molecular Weight | 236.27 g/mol |
Protein Binding | 25% |
Metabolism | Hepatic (CYP2B1-mediated hydroxylation) |
Primary Metabolites | 3'-Hydroxyhexobarbital, 3'-Oxohexobarbital |
The compound's stereochemistry proved pharmacologically significant: the S(+)-enantiomer showed 3-fold greater GABAergic potentiation than the R(-)-enantiomer, explaining inter-individual variability in anesthetic response [5] [10]. Contemporary uses are restricted to veterinary anesthesia and research, reflecting both its historical taint and pharmacological obsolescence.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7